(S)-Metoprolol-d7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

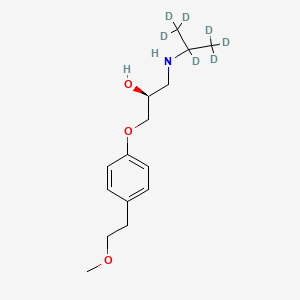

C15H25NO3 |

|---|---|

分子量 |

274.41 g/mol |

IUPAC名 |

(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D |

InChIキー |

IUBSYMUCCVWXPE-BDVYYODNSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CCOC)O |

正規SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Metoprolol-d7: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Metoprolol-d7 is the deuterated analog of (S)-Metoprolol, the active enantiomer of the widely used beta-1 adrenergic receptor blocker, Metoprolol.[1][2] As a selective β1 receptor antagonist, Metoprolol is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2][3] The incorporation of deuterium (d7) in the isopropyl group of (S)-Metoprolol creates a stable isotope-labeled version of the drug.[4][5] This modification makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantitative analysis of Metoprolol and its metabolites in biological matrices.[4][6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental insights for this compound.

Chemical Properties and Structure

This compound is characterized by the selective replacement of seven hydrogen atoms with deuterium on the N-isopropyl group. This isotopic labeling minimally alters the compound's chemical reactivity and biological activity while significantly increasing its mass, facilitating its distinction from the unlabeled drug in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl-d7)amino]propan-2-ol | [4][7] |

| Synonyms | This compound, (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7 | [1][4] |

| CAS Number | 1292906-91-2 | [1][4] |

| Molecular Formula | C₁₅H₁₈D₇NO₃ | [1][4] |

| Molecular Weight | 274.41 g/mol | [1][6] |

| Appearance | Neat (as a pure substance, often an oil or solid) | [1] |

| Purity (by HPLC) | Typically ≥94% | [4] |

| Storage Conditions | Refrigerator (2-8°C) for long-term storage | [4][6] |

| InChI Key | IUBSYMUCCVWXPE-BDVYYODNSA-N | [1] |

| SMILES | [2H]C([2H])([2H])C([2H])(NC--INVALID-LINK--COc1ccc(CCOC)cc1)C([2H])([2H])[2H] | [1] |

Experimental Protocols

Synthesis of (S)-Metoprolol

Analytical Methodologies

This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of Metoprolol. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.

HPLC Method for (S)-Metoprolol Succinate Analysis (Example):

-

Objective: To develop a simple, rapid, and accurate method for the analysis of bulk (S)-Metoprolol succinate.

-

Chromatographic System: Reversed-phase HPLC.

-

Column: ODS Inertsil-3, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a phosphate buffer and methanol.

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 280 nm.

-

Run Time: 60 minutes.

-

Validation: The method was validated according to ICH Q2(R1) guidelines for linearity, accuracy, and precision.[11]

LC-MS/MS Method for Metoprolol Quantification using this compound as Internal Standard:

-

Objective: To determine the concentration of Metoprolol in human plasma.

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) of plasma samples.[4]

-

Internal Standard: this compound.

-

Chromatographic System: Reversed-phase LC.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.[4]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Metoprolol and Metoprolol-d7 to ensure selectivity and accurate quantification.[4]

Signaling Pathway and Mechanism of Action

Metoprolol is a cardioselective beta-1 adrenergic receptor antagonist.[3][12] Its primary mechanism of action involves the competitive inhibition of beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[1][2] This blockage prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors.[1]

The downstream effects of this receptor blockade include a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of cardiac output.[1][12] By diminishing the heart's workload, Metoprolol also reduces myocardial oxygen demand, which is beneficial in conditions like angina.[1] Furthermore, by inhibiting beta-1 receptors in the kidneys, Metoprolol reduces the release of renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS), thereby contributing to its antihypertensive effect.[1]

Caption: Mechanism of action of (S)-Metoprolol on the β1-adrenergic receptor signaling pathway.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals working with Metoprolol. Its well-defined chemical structure and properties, particularly its isotopic stability, make it an ideal internal standard for pharmacokinetic and bioequivalence studies. While detailed synthesis protocols for the deuterated form are proprietary, established methods for the non-deuterated enantiomer provide a likely synthetic route. The understanding of its mechanism of action as a selective beta-1 adrenergic receptor blocker is fundamental to interpreting its therapeutic effects and the data generated from its use in research.

References

- 1. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. clearsynth.com [clearsynth.com]

- 6. ijpscr.info [ijpscr.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

Technical Guide: (S)-Metoprolol-d7 - Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the purity and characterization of (S)-Metoprolol-d7, a deuterated analog of the selective β1-adrenergic receptor blocker, metoprolol. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and other areas where isotopically labeled standards are crucial.

Quantitative Analysis Summary

The purity of this compound and its related deuterated forms is a critical parameter for its use as an internal standard in quantitative bioanalysis and other research applications. The following tables summarize the available data from various suppliers. It is important to note that a complete, publicly available Certificate of Analysis with detailed specifications for a single lot of this compound was not found; therefore, the data presented is a compilation from different sources.

Table 1: Purity Data for Deuterated Metoprolol Analogs

| Product Name | Supplier | Product Code | Purity Specification | Analytical Method |

| This compound | Clearsynth | CS-T-81334 | 94.00%[1] | HPLC |

| Metoprolol-d7 | Clearsynth | CS-T-58834 | 100.00%[2] | HPLC |

| Metoprolol-D7 Hydrochloride | LGC Standards | - | >95%[3] | HPLC |

Table 2: General Specifications for this compound

| Parameter | Specification | Reference |

| CAS Number | 1292906-91-2 | [1][4][5] |

| Molecular Formula | C₁₅H₁₈D₇NO₃ | [1] |

| Molecular Weight | 274.41 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Storage | 2-8°C | [1] |

Experimental Protocols

Detailed experimental protocols are essential for understanding the context of the purity data. As specific Certificates of Analysis were not publicly available, the following sections describe representative methodologies for the key analytical techniques used in the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary method for assessing the chemical purity of pharmaceutical standards. A typical HPLC method for this compound would involve the following:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where metoprolol exhibits strong absorbance, typically around 223 nm or 274 nm.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected components.

Caption: A logical diagram illustrating the process of identity confirmation for this compound using mass spectrometry.

Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Determining the isotopic purity (the percentage of deuterium at the labeled positions) is crucial. This is often a multi-step process involving both NMR and MS.

-

¹H NMR Spectroscopy: Proton NMR can be used to determine the degree of deuteration by comparing the integrals of the signals from the deuterated positions with those of non-deuterated positions or a known internal standard. The absence or significant reduction of signals at the expected proton chemical shifts for the d7-isopropyl group would indicate high isotopic enrichment.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can resolve the isotopic distribution of the molecular ion, allowing for the quantification of the relative abundance of molecules with different numbers of deuterium atoms (e.g., d0 to d7).

Workflow for Isotopic Purity Assessment

Caption: A workflow outlining the combined use of NMR and Mass Spectrometry for determining the isotopic purity of this compound.

Conclusion

This technical guide provides a summary of the available purity and analytical data for this compound. While a complete Certificate of Analysis from a single source was not publicly available, the compiled information and representative experimental protocols offer a solid foundation for researchers and drug development professionals. For lot-specific and detailed quantitative data, it is recommended to directly contact the suppliers. The provided workflows and methodologies serve as a guide for the analytical assessment of this and similar deuterated standards.

References

Synthesis and Isotopic Labeling of (S)-Metoprolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (S)-Metoprolol-d7. The document outlines a feasible synthetic pathway, amalgamating established methods for the stereoselective synthesis of the (S)-enantiomer of Metoprolol with strategies for deuterium incorporation. Detailed experimental protocols, structured data tables, and process visualizations are provided to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

(S)-Metoprolol, the active enantiomer of the widely prescribed β1-selective adrenergic receptor blocker, is used in the treatment of various cardiovascular diseases.[1] The deuterium-labeled analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry, enabling precise and accurate pharmacokinetic and metabolic profiling.[2][3]

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a convergent synthetic approach. This strategy involves the preparation of a chiral epoxide intermediate, which is subsequently ring-opened with deuterated isopropylamine. The key starting materials are 4-(2-methoxyethyl)phenol and a chiral three-carbon synthon, such as (R)-epichlorohydrin or (S)-3-chloro-1,2-propanediol, to establish the desired (S)-stereochemistry at the secondary alcohol. Deuterium atoms are introduced in the final step through the use of commercially available isopropylamine-d7.

A logical workflow for this synthesis is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for metoprolol and related compounds.[4]

Step 1: Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This step involves the reaction of 4-(2-methoxyethyl)phenol with a chiral electrophile to form the key epoxide intermediate. Using (R)-epichlorohydrin ensures the correct stereochemistry for the final (S)-product.

Materials:

-

4-(2-methoxyethyl)phenol

-

(R)-epichlorohydrin

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Organic solvent (e.g., Toluene or no solvent other than excess epichlorohydrin)

Procedure:

-

To a reaction vessel, add 4-(2-methoxyethyl)phenol and water.

-

While stirring, add a solution of sodium hydroxide (50% aqueous solution).

-

Heat the mixture to approximately 50-70°C.

-

Add (R)-epichlorohydrin dropwise to the reaction mixture.

-

Maintain the reaction at 50-70°C for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and separate the organic and aqueous phases.

-

If an organic solvent was used, wash the organic phase with water to remove excess base.

-

The crude epoxide can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound via Ring-Opening Amination

The chiral epoxide is reacted with isopropylamine-d7 to yield the final deuterated product.

Materials:

-

(S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

-

Isopropylamine-d7

-

Solvent (e.g., Isopropanol or Methanol)

Procedure:

-

Dissolve (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane in a suitable solvent such as isopropanol.

-

Add an excess of isopropylamine-d7 (typically 3-6 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours. The reaction can also be carried out in a pressurized system.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and remove the excess isopropylamine-d7 and solvent under reduced pressure to yield the crude this compound base as an oil.

Step 3: Purification and Salt Formation (Optional)

The crude product is purified, and if desired, converted to a stable salt form.

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol gradient)

-

Acetone

-

Succinic acid or Tartaric acid (for salt formation)

Procedure:

-

Purify the crude this compound base by silica gel column chromatography.

-

For salt formation, dissolve the purified base in acetone.

-

In a separate flask, dissolve a stoichiometric amount of succinic acid or tartaric acid in acetone.

-

Add the acid solution to the solution of the base.

-

The corresponding salt will precipitate out of the solution. The mixture can be stirred and cooled to maximize precipitation.

-

Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

Synthesis Pathway Diagram

The chemical pathway for the synthesis of this compound is illustrated below.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-Metoprolol and its deuterated analogs, based on literature reports. Note that specific yields and purities can vary depending on reaction conditions and purification methods.

| Parameter | Value | Reference |

| Synthesis of (S)-Metoprolol | ||

| Overall Yield | 53.9% | [4] |

| Enantiomeric Excess (ee) | >99% | [4][5][6] |

| This compound Product | ||

| Molecular Formula | C₁₅H₁₈D₇NO₃ | [7] |

| Molecular Weight | 274.41 g/mol | [7] |

| Purity by HPLC | 94.00% - 99.7% | [7] |

| Isotopic Purity (Atom % D) | ~99% |

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure, with the absence of signals from the isopropyl methyl and methine protons indicating successful deuteration. ¹³C NMR can further confirm the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated molecule, providing evidence of the incorporation of seven deuterium atoms. LC-MS/MS is the standard technique for its use as an internal standard.[8]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product, ensuring that the desired (S)-enantiomer has been synthesized with high selectivity.[6] Reverse-phase HPLC is used to assess chemical purity.[7]

This guide provides a foundational understanding and practical framework for the synthesis and isotopic labeling of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and requirements.

References

- 1. Solstice Research Chemicals [lab.solstice.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. clearsynth.com [clearsynth.com]

- 8. GSRS [precision.fda.gov]

(S)-Metoprolol-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-Metoprolol-d7, a deuterated isotopologue of the active enantiomer of Metoprolol. It is intended to serve as a core resource for researchers and professionals engaged in drug development and analysis, offering key data, experimental protocols, and mechanistic insights. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of Metoprolol quantification in biological matrices.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for accurate weighing, solution preparation, and mass spectrometry-based analyses.

| Parameter | Value | Citations |

| CAS Number | 1292906-91-2 | [1][2][3] |

| Molecular Formula | C₁₅H₁₈D₇NO₃ | [1][3] |

| Molecular Weight | 274.41 g/mol | [1][4][3] |

| Synonyms | (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7, (-)-Metoprolol-d7, (S)-(-)-Metoprolol-d7 | [1][5][3] |

Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol is a cardioselective β-adrenergic antagonist that primarily targets β1-adrenergic receptors in cardiac tissue.[1][4][2] The (S)-enantiomer is the active form of the drug. By competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to these receptors, Metoprolol reduces downstream signaling cascades.[4][2] This blockade results in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[4][6]

The signaling pathway initiated by β1-adrenergic receptor activation and its inhibition by (S)-Metoprolol is depicted below.

Experimental Protocols

This compound is an ideal internal standard for the quantification of Metoprolol in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies.

Objective:

To quantify the concentration of Metoprolol in human plasma using this compound as an internal standard.

Materials and Reagents:

-

Metoprolol reference standard

-

This compound (internal standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or Ammonium acetate)

-

Water (Milli-Q or equivalent)

-

Methyl tertiary-butyl ether (MTBE) for extraction

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 4.6 mm, 3.5 µm)

Procedure:

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Metoprolol (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From these stocks, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 1 mL of MTBE as the extraction solvent.

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate or water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Flow Rate: 0.5 - 0.8 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 40 °C).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Metoprolol: m/z 268.1 → 116.2

-

This compound: m/z 275.2 → 123.2 (Note: The exact m/z will depend on the deuteration pattern)

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Metoprolol to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model to fit the data.

-

Determine the concentration of Metoprolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for a typical bioanalytical method using this compound is illustrated below.

References

A Technical Guide to (S)-Metoprolol-d7: Commercial Availability, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, availability, and technical applications of (S)-Metoprolol-d7. This deuterated isotopologue of the active S-enantiomer of metoprolol is a critical tool in pharmacokinetic and bioanalytical studies, serving as an ideal internal standard for mass spectrometry-based quantification.

Introduction to this compound

(S)-Metoprolol is the pharmacologically active enantiomer of metoprolol, a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The deuterated form, this compound, is a stable isotope-labeled compound where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This mass shift makes it an excellent internal standard for quantitative analysis of (S)-metoprolol in biological matrices by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z).[3][4][5]

Commercial Suppliers and Availability

This compound and its hydrochloride salt are available from several commercial suppliers as a research chemical. The availability, purity, and offered quantities vary among suppliers. Below is a summary of the key information for sourcing this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MedChemExpress | This compound | 1292906-91-2 | C₁₅H₁₈D₇NO₃ | 274.41 | ≥98% | 1 mg, 5 mg, 10 mg |

| Clearsynth | This compound | 1292906-91-2 | C₁₅H₁₈D₇NO₃ | 274.23 | 94.00% (HPLC) | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Biosynth | This compound | 1292906-91-2 | C₁₅H₁₈D₇NO₃ | 274.41 | Not specified | 5 mg, 10 mg, 25 mg, 50 mg |

| Xcess Biosciences | This compound | 1292906-91-2 | C₁₅H₁₈D₇NO₃ | 274.41 | ≥98% | Not specified |

| CymitQuimica (distributor for TRC) | This compound | 1292906-91-2 | C₁₅H₁₈D₇NO₃ | 274.41 | Not specified | Not specified |

| ESS (Expert Synthesis Solutions) | Metoprolol-D7 Hydrochloride | 1219798-61-4 | C₁₅H₁₉D₇ClNO₃ | 310.87 | 99.7% (HPLC) | 10 mg, 25 mg, 50 mg, 100 mg |

| Simson Pharma Limited | Metoprolol-D7 Hydrochloride | 1219798-61-4 | C₁₅H₁₉D₇ClNO₃ | 310.87 | Not specified | In stock |

| Acanthus Research | Metoprolol-D7 | 959787-96-3 (racemic-d7) | C₁₅H₁₈D₇NO₃ | Not specified | Not specified | 50 mg |

| The Pure Chem | This compound | 1292906-91-2 | C₁₅H₁₈D₇NO₃ | 274.41 | Not specified | Inquire for availability |

| Pharmaffiliates | This compound | 1292906-91-2 | C₁₅H₁₈D₇NO₃ | 274.41 | Not specified | Inquire for availability |

| LGC Standards | This compound | 1292906-91-2 | C₁₅H₁₈D₇NO₃ | Not specified | Not specified | 1 mg |

| Sigma-Aldrich (Cerilliant®) | Metoprolol-D7 tartrate solution | Not specified for free base | C₁₅H₁₈D₇NO₃ · 0.5C₄H₆O₆ | 349.45 | Certified Reference Material | 1 mL (100 µg/mL in methanol) |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Epoxide Formation 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base to form the racemic epoxide, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

Step 2: Amination with Deuterated Isopropylamine The racemic epoxide is then reacted with isopropylamine-d7 to yield racemic metoprolol-d7.

Step 3: Chiral Separation The enantiomers of metoprolol-d7 are then separated using chiral chromatography to isolate the desired (S)-enantiomer.[8][9]

Alternatively, a stereoselective synthesis can be employed.[10]

Caption: Proposed chemoenzymatic synthesis pathway for this compound.

Analytical Method: Chiral HPLC

For the separation and quantification of (S)-Metoprolol, a chiral High-Performance Liquid Chromatography (HPLC) method is essential.

-

Column: Chiral stationary phases such as Chiralcel OD or Chiral-AGP are effective for resolving metoprolol enantiomers.[8][9]

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane and 2-propanol.[6] For example, a ratio of 83:17 (v/v) has been reported.[6]

-

Flow Rate: A flow rate of 0.6 mL/min is a common starting point.[6]

-

Detection: UV detection at 254 nm is suitable for metoprolol.[6]

Bioanalytical Method: LC-MS/MS for Pharmacokinetic Studies

This compound is primarily used as an internal standard for the quantification of metoprolol in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][11]

-

Sample Preparation: A simple protein precipitation with methanol or a liquid-liquid extraction with a solvent like methyl tertiary butyl ether can be used to extract metoprolol and the internal standard from the plasma sample.[11][12]

-

Chromatographic Separation: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm) is commonly used.[11] The mobile phase is often a gradient or isocratic mixture of methanol or acetonitrile and water containing a small amount of formic acid (e.g., 0.1-0.2%) to improve ionization.[11][13]

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used. The transitions for multiple reaction monitoring (MRM) would be set for both metoprolol and metoprolol-d7. For example:

-

Metoprolol: m/z 268.1 -> 115.6[11]

-

Metoprolol-d7: m/z 275.2 -> 122.6 (predicted, based on d7 on the isopropyl group)

-

Caption: A typical bioanalytical workflow for the quantification of metoprolol.

Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol is a cardioselective β1-adrenergic receptor antagonist.[1][14][15] It competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-receptors, which are predominantly located in cardiac tissue.[1][14] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][14]

Caption: Simplified signaling pathway of metoprolol's mechanism of action.

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development and clinical pharmacology. Its commercial availability from a range of suppliers facilitates its use as a robust internal standard in bioanalytical methods. The detailed protocols and understanding of its application and mechanism of action provided in this guide aim to support the accurate and reliable quantification of metoprolol in various research settings.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]

- 11. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eijppr.com [eijppr.com]

- 13. Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection | MDPI [mdpi.com]

- 14. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

Storage conditions and stability of (S)-Metoprolol-d7

An In-Depth Technical Guide to the Storage Conditions and Stability of (S)-Metoprolol-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a deuterated analog of (S)-Metoprolol, a selective β1-adrenergic receptor blocker. As a stable isotope-labeled internal standard, its purity and stability are paramount for accurate pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the stability of this compound. The information presented herein is synthesized from publicly available data sheets and scientific literature. While specific long-term stability data for this compound is not extensively documented, this guide provides analogous data from studies on non-deuterated metoprolol to infer potential degradation pathways and stability-indicating methods.

Storage Conditions

The proper storage of this compound is crucial to maintain its chemical integrity and purity. The following table summarizes the recommended storage conditions based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Source(s) |

| Temperature (Long-term) | 2-8°C (Refrigerated) | [1][2][3] |

| -20°C | [4][5] | |

| Atmosphere | Under inert atmosphere (e.g., Nitrogen) | [2][4][5] |

| Light | Protect from light | [4][5] |

| Form | Pale Pink Solid or White Solid | [2][6] |

| Hygroscopicity | Hygroscopic | [2] |

Stability Profile and Degradation

Forced degradation studies indicate that metoprolol is susceptible to degradation under basic, oxidative, and thermal stress conditions.

Potential Degradation Pathways

Based on available literature, the degradation of metoprolol can proceed through several pathways, depending on the stress conditions. A proposed general degradation pathway is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative stability of repackaged metoprolol tartrate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability studies of expired tablets of metoprolol tartrate and propranolol hydrochloride. Part 1. Content determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Clinical Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical mass spectrometry, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the critical role of deuterated standards in achieving reliable and reproducible quantitative results. By providing a stable, non-radioactive isotopic label, deuterated internal standards have become the benchmark for correcting variability in complex biological matrices, ensuring the integrity of data in therapeutic drug monitoring, biomarker quantification, and metabolic studies.

The Principle of Isotope Dilution Mass Spectrometry

The foundation of using deuterated standards lies in the principle of isotope dilution mass spectrometry (ID-MS). This technique involves the addition of a known quantity of an isotopically labeled version of the analyte (the deuterated internal standard) to the sample at the earliest stage of analysis.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same effects during sample preparation, chromatography, and ionization.[2]

Any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by the deuterated standard.[3] The mass spectrometer distinguishes between the native analyte and the heavier deuterated standard based on their mass-to-charge ratio (m/z).[2] By measuring the ratio of the signal from the native analyte to that of the deuterated standard, an accurate and precise quantification of the analyte can be achieved, irrespective of sample-specific variations.[3]

Impact on Assay Performance: Quantitative Data

The use of deuterated internal standards significantly enhances the accuracy and precision of clinical mass spectrometry assays. The following tables summarize quantitative data from studies comparing assay performance with and without deuterated standards.

Table 1: Therapeutic Drug Monitoring of Immunosuppressants

| Analyte | Internal Standard Type | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (Bias %) | Reference |

| Cyclosporine A | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | [4] |

| Tacrolimus | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | [4] |

| Sirolimus | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | [4] |

| Everolimus | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 | [4] |

| Everolimus | Analog | Not specified | Not specified | Slope of 0.83 vs. reference | [5] |

| Everolimus | Deuterated (everolimus-d4) | 4.3 - 7.2 | Not specified | Slope of 0.95 vs. reference | [5] |

Table 2: Steroid Hormone Analysis

| Analyte | Internal Standard Type | Lower Limit of Quantification (LLOQ) | Precision (CV%) | Accuracy (Recovery %) | Reference |

| 19 Steroids | Deuterated | 0.05 - 0.5 ng/mL | < 15 | 91.8 - 110.7 | [6] |

| 16 Steroids | Deuterated | 10 - 400 pg/mL | Not specified | 80 - 120 | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for key clinical applications.

Therapeutic Drug Monitoring of Immunosuppressants (e.g., Tacrolimus)

1. Sample Preparation:

-

Aliquot: Transfer 50 µL of whole blood (calibrators, controls, and patient samples) into a 96-well plate.[8]

-

Internal Standard Addition: Add 100 µL of the working internal standard solution (e.g., tacrolimus-d2,¹³C in methanol) to each well.[4][9]

-

Protein Precipitation: Add 150 µL of a protein precipitation agent (e.g., zinc sulfate solution) and vortex to mix.[3][4]

-

Centrifugation: Centrifuge the plate to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.[8]

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column.[4] Use a gradient elution with mobile phases consisting of ammonium acetate and formic acid in water and methanol.[10]

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[10] Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the deuterated internal standard.[10]

Steroid Hormone Analysis (e.g., Testosterone)

1. Sample Preparation:

-

Aliquot: Pipette 250 µL of serum into a glass tube.[7]

-

Internal Standard Spiking: Add the deuterated internal standard mix (e.g., testosterone-d3).[7]

-

Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge to separate the layers.[7]

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

-

Chromatography: Separate the steroids on a C18 column with a methanol-water gradient.[7]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer with ESI, often operating in both positive and negative modes to cover a range of steroids.[7] Acquire data in MRM mode.[7]

Visualizing Workflows and Pathways

General Analytical Workflow in Clinical Mass Spectrometry

Caption: General workflow for clinical analysis using deuterated standards.

Synthesis of Deuterated Internal Standards

References

- 1. Utility, promise, and limitations of liquid chromatography‐mass spectrometry‐based therapeutic drug monitoring in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graphviz [graphviz.org]

- 3. texilajournal.com [texilajournal.com]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. Immunosuppressant therapeutic drug monitoring by LC-MS/MS: workflow optimization through automated processing of whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

A Deep Dive into the Pharmacokinetic Properties of (S)-Metoprolol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-1 selective adrenergic receptor antagonist, is administered clinically as a racemic mixture of its two stereoisomers, (S)- and (R)-metoprolol. The pharmacological activity, primarily the beta-blocking effect, resides almost exclusively in the (S)-enantiomer.[1] Understanding the distinct pharmacokinetic profiles of these enantiomers is paramount for optimizing therapeutic outcomes and ensuring patient safety. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of (S)-metoprolol, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Pharmacokinetic Parameters: A Stereoselective Profile

The pharmacokinetic behavior of metoprolol is characterized by significant stereoselectivity, particularly in its metabolism, which is heavily influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This leads to notable differences in the plasma concentrations and clearance rates between the (S)- and (R)-enantiomers.

Absorption

Metoprolol is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[4][5] As a Biopharmaceutics Classification System (BCS) Class I drug, it exhibits both high permeability and high solubility.[1][6] While food does not significantly affect the extent of absorption, it can slightly delay the rate of absorption.[7]

Distribution

Metoprolol is widely distributed throughout the body, with a large volume of distribution ranging from 3.2 to 5.6 L/kg.[4] It readily crosses the blood-brain barrier and the placenta and is also excreted into breast milk.[4][5] Plasma protein binding is low, at approximately 12%, primarily to albumin.[4][6] No significant enantioselective differences in distribution have been consistently reported. A study on fatal overdose showed nearly equal concentrations of the R- and S-enantiomers in blood, liver, and stomach contents, suggesting similar distribution patterns.[8]

Metabolism

The metabolism of metoprolol is the most critical determinant of its stereoselective pharmacokinetics and is extensively carried out in the liver, with less than 5% of an oral dose being excreted unchanged.[5][9] The primary enzyme responsible for its biotransformation is CYP2D6, which accounts for approximately 80% of metoprolol metabolism in normal metabolizers.[6] Other enzymes like CYP2B6, CYP2C9, and CYP3A4 play minor roles.[6][9]

The main metabolic pathways are α-hydroxylation, O-demethylation, and N-dealkylation.[6][10] α-hydroxylation, which leads to the formation of the pharmacologically active metabolite α-hydroxymetoprolol, is almost exclusively mediated by CYP2D6.[6][9] O-demethylation is the other major pathway also mediated by CYP2D6.[6]

Crucially, CYP2D6 exhibits a preference for the (R)-enantiomer, leading to its faster clearance compared to the pharmacologically active (S)-enantiomer in individuals who are extensive or ultra-rapid metabolizers.[1][3][9] This results in higher plasma concentrations of (S)-metoprolol.[11][12] In contrast, in poor metabolizers who lack functional CYP2D6, this stereoselective difference is diminished or even reversed.[12][13]

Excretion

Metoprolol and its metabolites are primarily eliminated by the kidneys, with about 95% of an administered dose recovered in the urine.[4] The renal clearance of the parent drug is also stereoselective, but to the same extent in both extensive and poor metabolizers.[13] The elimination half-life of metoprolol typically ranges from 3 to 7 hours, but this can be significantly prolonged in CYP2D6 poor metabolizers.[5][14]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for (S)- and (R)-metoprolol from various studies. These values highlight the impact of CYP2D6 phenotype and dosing regimen on the disposition of the enantiomers.

Table 1: Pharmacokinetic Parameters of Metoprolol Enantiomers in Hypertensive Patients (Extensive Metabolizers) after Multiple Doses [11]

| Parameter | (S)-Metoprolol | (R)-Metoprolol |

| Cmax (ng/mL) | 179.99 (123.33-236.64) | 151.30 (95.04-207.57) |

| AUC(0-24)ss (ng·h/mL) | 929.85 (458.02-1401.70) | 782.11 (329.80-1234.40) |

| Apparent Total Clearance (L/h/kg) | 1.70 (0.79-2.61) | 2.21 (1.06-3.36) |

| Apparent Volume of Distribution (L/kg) | 10.51 (6.35-14.68) | 13.80 (6.93-20.68) |

| Renal Clearance (L/kg) | 0.06 (0.05-0.08) | 0.07 (0.05-0.09) |

| Data are presented as mean (95% CI). |

Table 2: Area Under the Curve (AUC) of Metoprolol Enantiomers Based on CYP2D6 Metabolizer Status [15]

| CYP2D6 Phenotype | (S)-Metoprolol AUC (ng/mL·h) | (R)-Metoprolol AUC (ng/mL·h) |

| Ultra-rapid Metabolizers (UMs) | 190 ± 99 | 127 ± 72 |

| Extensive Metabolizers (EMs) | 366 ± 158 | 261 ± 126 |

| Poor Metabolizers (PMs) | 1,804 ± 300 | 1,746 ± 319 |

| Data are presented as mean ± SD. |

Table 3: Pharmacokinetic Parameters of Metoprolol Enantiomers in Rats After Single and Multiple Oral Doses [16]

| Dosing Regimen | Enantiomer | Oral Clearance (mL/min/kg) | Elimination Half-life (min) |

| Single Dose | (R)-Metoprolol | 1.99 ± 0.87 | ~35 |

| (S)-Metoprolol | 2.26 ± 0.85 | ~33 | |

| Multiple Doses | (R)-Metoprolol | 0.59 ± 0.21 | ~35 |

| (S)-Metoprolol | 0.64 ± 0.26 | ~33 | |

| Data are presented as mean ± SD. |

Experimental Protocols

The determination of the pharmacokinetic properties of metoprolol enantiomers relies on robust and sensitive analytical methodologies. Below are generalized protocols based on methods cited in the literature.

In Vivo Pharmacokinetic Study in Humans

-

Subject Recruitment and Phenotyping: Healthy volunteers or patients are recruited. Their CYP2D6 metabolizer status is determined through genotyping or phenotyping with a probe drug like debrisoquine.[11][15]

-

Drug Administration: A single oral dose or multiple doses of racemic metoprolol (e.g., 100 mg) are administered.[11][15]

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 20, and 24 hours) after drug administration.[11]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

-

Sample Extraction: Metoprolol enantiomers are extracted from the plasma using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12][17]

-

Chiral HPLC Analysis: The concentrations of (S)- and (R)-metoprolol are determined using a stereospecific high-performance liquid chromatography (HPLC) assay.[11][16]

-

Chiral Column: A chiral stationary phase, such as Chiralpak AD, is commonly used for enantiomeric separation.[11][18]

-

Mobile Phase: A suitable mobile phase, for instance, a mixture of hexane, ethanol, and diethylamine, is used for elution.

-

Detection: A fluorescence detector is typically employed for sensitive quantification of the enantiomers.[11][18]

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters like AUC, Cmax, Tmax, clearance, and half-life for each enantiomer.[19]

In Vitro Metabolism Study using Liver Microsomes

-

Microsome Preparation: Human or rat liver microsomes are prepared as a source of metabolic enzymes.[20]

-

Incubation: A pseudoracemate of metoprolol (e.g., equimolar mixture of (2R)-metoprolol-d0 and (2S)-metoprolol-d2) is incubated with the liver microsomes in the presence of an NADPH-generating system to initiate the metabolic reactions.[20]

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.

-

Metabolite Analysis: The formation of metabolites, such as α-hydroxymetoprolol and O-demethylmetoprolol, is quantified using LC-MS/MS.[21] This allows for the determination of the stereoselectivity of the metabolic pathways.[20]

-

Enzyme Kinetics: Kinetic parameters like Km and Vmax are determined by incubating varying concentrations of the substrate with the microsomes.[21]

Visualizing Key Pathways and Processes

To better illustrate the complex processes involved in the pharmacokinetics of metoprolol enantiomers, the following diagrams have been generated using the Graphviz DOT language.

Caption: Metabolic pathways of (R)- and (S)-metoprolol.

Caption: General workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic properties of metoprolol are complex and markedly stereoselective. The pharmacologically active (S)-enantiomer generally exhibits a lower clearance and consequently higher plasma concentrations than the (R)-enantiomer in individuals with functional CYP2D6 enzymes. This distinction is critical and is primarily driven by the enantioselective metabolism mediated by CYP2D6. For drug development professionals and researchers, a thorough understanding of these differences is essential for the design of bioequivalence studies, for predicting drug-drug interactions, and for the potential development of enantiomerically pure formulations. The significant inter-individual variability in metoprolol pharmacokinetics, largely attributable to CYP2D6 genetic polymorphisms, underscores the importance of personalized medicine approaches in optimizing beta-blocker therapy.

References

- 1. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metoprolol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Distribution of metoprolol enantiomers in a fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug [frontiersin.org]

- 10. ClinPGx [clinpgx.org]

- 11. Enantioselectivity in the steady-state pharmacokinetics of metoprolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential stereoselective metabolism of metoprolol in extensive and poor debrisoquin metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Enantiospecific pharmacokinetics of metoprolol in CYP2D6 ultra-rapid metabolizers and correlation with exercise-induced heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of metoprolol enantiomers following single and multiple administration of racemate in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Stereoselective analysis of metoprolol and its metabolites in rat plasma with application to oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Enantioselective and diastereoselective aspects of the oxidative metabolism of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comparative research on the metabolism of metoprolol by four CYP2D6 allelic variants in vitro with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Bioanalytical Method Validation: A Technical Guide for Drug Development Professionals

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and practices of bioanalytical method validation.

Bioanalytical method validation (BMV) is a critical process in drug development, ensuring the reliability, reproducibility, and accuracy of analytical methods used to quantify drugs and their metabolites in biological matrices.[1][2] This process is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the integrity of data submitted for new drug applications.[3][4] This guide provides a comprehensive overview of the fundamental principles of BMV, detailed experimental protocols, and data interpretation, in line with current regulatory expectations.

Core Principles of Bioanalytical Method Validation

The validation of a bioanalytical method establishes that the performance characteristics of the method are suitable and reliable for the intended analytical application. The fundamental parameters evaluated during validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4][5]

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte.[4] It is determined by replicate analysis of samples containing known amounts of the analyte (Quality Control or QC samples).

Experimental Protocol:

-

Prepare a minimum of three concentrations of QC samples (low, medium, and high) within the expected calibration range.

-

Analyze at least five replicates of each QC concentration in a single run (within-run accuracy) and across multiple runs on different days (between-run accuracy).[3]

-

Calculate the percent deviation (%DEV) of the mean measured concentration from the nominal concentration.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV).[3]

Experimental Protocol:

-

Using the same QC samples as for the accuracy assessment, determine the precision for each concentration level.

-

Calculate the %CV for the replicate measurements within a single analytical run (intra-run precision) and across different runs (inter-run precision).[3]

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[4] Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Experimental Protocol:

-

Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard (IS).

-

The response of any interfering peak in the blank matrix should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) standard and not more than 5% for the IS.[6]

Sensitivity

The sensitivity of a bioanalytical method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[3][7]

Experimental Protocol:

-

The LLOQ is established as the lowest standard on the calibration curve.

-

The analyte response at the LLOQ should be at least five times the response of a blank sample.[3][7]

-

The accuracy and precision at the LLOQ should be within ±20% of the nominal concentration.[6]

Reproducibility

Reproducibility is assessed by means of an inter-laboratory comparison of the results of the same sample. In the context of bioanalytical validation, this is often evaluated through incurred sample reanalysis (ISR).

Stability

Stability testing evaluates the chemical stability of an analyte in a given biological matrix under specific conditions for given time intervals. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Experimental Protocol: Stability is assessed by analyzing QC samples at low and high concentrations that have been exposed to various conditions:

-

Freeze-Thaw Stability: Samples are subjected to multiple freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a specified period.

-

Long-Term Stability: Samples are stored at a specific temperature for an extended period.

-

Stock Solution Stability: The stability of the analyte in the stock solution is evaluated. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Data Presentation: Summary of Acceptance Criteria and Illustrative Data

The following tables summarize the typical acceptance criteria for the core validation parameters and provide illustrative data for a hypothetical analyte.

| Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | LLOQ | Mean ±20% of nominal |

| Low, Mid, High QC | Mean ±15% of nominal | |

| Precision | LLOQ | CV ≤20% |

| Low, Mid, High QC | CV ≤15% | |

| Selectivity | Blank Matrix | No significant interference at analyte and IS retention times |

| Sensitivity | LLOQ | Analyte signal ≥ 5x blank signal |

| Stability | Low and High QC | Mean concentration ±15% of nominal |

Table 1: Summary of Acceptance Criteria for Bioanalytical Method Validation.

| Parameter | QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | % Accuracy | % CV |

| Within-Run Accuracy & Precision | LLOQ | 1.00 | 5 | 1.05 | 5.0 | 8.2 |

| Low QC | 3.00 | 5 | 2.95 | -1.7 | 6.5 | |

| Mid QC | 50.0 | 5 | 51.5 | 3.0 | 4.1 | |

| High QC | 150.0 | 5 | 148.0 | -1.3 | 3.5 | |

| Between-Run Accuracy & Precision | LLOQ | 1.00 | 15 | 1.08 | 8.0 | 10.5 |

| Low QC | 3.00 | 15 | 2.90 | -3.3 | 8.1 | |

| Mid QC | 50.0 | 15 | 52.0 | 4.0 | 5.9 | |

| High QC | 150.0 | 15 | 147.5 | -1.7 | 4.8 |

Table 2: Illustrative Data for Accuracy and Precision.

| Stability Condition | QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | % of Nominal |

| Freeze-Thaw (3 cycles) | Low QC | 3.00 | 3 | 2.98 | 99.3 |

| High QC | 150.0 | 3 | 151.2 | 100.8 | |

| Bench-Top (6 hours) | Low QC | 3.00 | 3 | 3.05 | 101.7 |

| High QC | 150.0 | 3 | 149.5 | 99.7 | |

| Long-Term (30 days at -80°C) | Low QC | 3.00 | 3 | 2.92 | 97.3 |

| High QC | 150.0 | 3 | 152.1 | 101.4 |

Table 3: Illustrative Data for Stability Assessment.

Mandatory Visualizations: Workflows and Decision Trees

Visualizing the bioanalytical method validation process and decision-making pathways can significantly enhance understanding and ensure consistency.

The diagram above illustrates the typical workflow of bioanalytical method validation, from initial method development through full validation to routine sample analysis.

This decision tree outlines the process for Incurred Sample Reanalysis (ISR), a critical step to ensure the reproducibility of the bioanalytical method with actual study samples.[8] If the ISR fails, a thorough investigation is required to identify the root cause and implement corrective actions.[9][10]

Conclusion

Robust bioanalytical method validation is a cornerstone of successful drug development, providing confidence in the quality and integrity of the data used for critical decision-making. Adherence to the principles and protocols outlined in this guide, in conjunction with regulatory guidelines, will ensure that bioanalytical methods are fit for purpose and generate reliable data to support the advancement of new therapeutic agents.

References

- 1. Incurred Sample Reanalysis: Time to Change the Sample Size Calculation? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal.emwa.org [journal.emwa.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation and resolution of incurred sample reanalysis failures: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Metoprolol in Human Plasma using (S)-Metoprolol-d7 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metoprolol in human plasma. The method utilizes (S)-Metoprolol-d7, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision. The protocol details a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Metoprolol is a selective β1 receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction.[1] Accurate and reliable quantification of metoprolol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis.[2] Deuterated internal standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thus leading to more precise and accurate results.[3][4]

This application note provides a detailed protocol for the determination of metoprolol in human plasma using this compound as an internal standard. The method has been developed and validated to meet the rigorous requirements of bioanalytical method validation guidelines.

Experimental

-

Metoprolol and this compound standards were sourced from a reputable supplier.

-

HPLC-grade methanol, acetonitrile, and water were used.

-

Formic acid (analytical grade).

-

Human plasma (K2 EDTA) was obtained from a certified blood bank.

-

LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) was used for chromatographic separation.[5]

-

Stock Solutions: Individual stock solutions of metoprolol and this compound were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Working standard solutions of metoprolol were prepared by serial dilution of the stock solution with a mixture of water and methanol. A working solution of the internal standard, this compound, was prepared at an appropriate concentration (e.g., 100 ng/mL).[6]

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[7]

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of methanol to precipitate plasma proteins.[7]

-

Vortex vigorously for 2 minutes.[7]

-

Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.[7]

-

Transfer the supernatant to a clean tube or autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[7]

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.9 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 80% A, 20% B) |

| Flow Rate | 0.4 mL/min[7] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4000 V[5] |

| Source Temperature | 500°C[1] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Metoprolol | 268.1 | 116.0 |

| This compound | 275.1 | 123.0 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity (ng/mL) | 0.5 - 350 |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery (%) | 85 - 115% |

| Matrix Effect | Minimal and compensated by the internal standard |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of metoprolol in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and variability in sample processing, resulting in high precision and accuracy. The chromatographic conditions provided good peak shape and resolution for both metoprolol and the internal standard, with a short run time allowing for high-throughput analysis.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of metoprolol in human plasma using this compound as an internal standard. The method is well-suited for clinical and pharmaceutical research applications requiring accurate and precise measurement of metoprolol concentrations.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Metoprolol Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of metoprolol standard.

-

Dissolve in a 10 mL volumetric flask with methanol.

-

Vortex to ensure complete dissolution.

-

Store at 2-8°C.

-

-

This compound Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound standard.

-

Dissolve in a 10 mL volumetric flask with methanol.

-

Vortex to ensure complete dissolution.

-

Store at 2-8°C.

-

-

Metoprolol Working Standards:

-

Perform serial dilutions of the metoprolol stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at the desired concentrations (e.g., covering the range of 0.5 to 350 ng/mL).

-

-

This compound Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Protocol 2: Plasma Sample Preparation

-

Retrieve plasma samples, calibration standards, and quality control samples from the freezer and allow them to thaw completely at room temperature.

-

Arrange and label microcentrifuge tubes for each sample.

-

Pipette 100 µL of each plasma sample, standard, or QC into the corresponding labeled tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank plasma sample (add 20 µL of the diluent instead).

-

Vortex each tube for 10 seconds.

-

Add 300 µL of cold methanol to each tube.

-

Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to autosampler vials.

-

Place the vials in the autosampler for LC-MS/MS analysis.

Visualizations

Caption: Experimental Workflow for Metoprolol Quantification.

Caption: Principle of Internal Standard Use.

References

- 1. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. texilajournal.com [texilajournal.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

- 8. ijpscr.info [ijpscr.info]

Application Note: Quantification of Metoprolol in Human Plasma using (S)-Metoprolol-d7 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a selective β1 receptor blocker widely prescribed for the treatment of cardiovascular diseases, most notably hypertension.[1] Accurate quantification of metoprolol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metoprolol in human plasma. The protocol utilizes (S)-Metoprolol-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation employs a straightforward protein precipitation technique, offering a balance of efficiency and simplicity suitable for high-throughput analysis.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for metoprolol in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Curve Range | 2 - 200 ng/mL[5] |

| Regression Equation | y = mx + c |

| Weighing Factor | 1/x²[2] |

| Correlation Coefficient (r²) | ≥ 0.99[5] |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 2.31[5] | < 20[5] | < 20 | 80-120[5] |

| Low Quality Control (LQC) | 5.94[5] | < 15[2] | < 15 | 85-115 |

| Medium Quality Control (MQC) | ~100 | < 15 | < 15 | 85-115 |

| High Quality Control (HQC) | 145[5] | < 15 | < 15 | 85-115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Metoprolol | LQC (5.94)[5] | 99.0[5] | 93.67 - 104.19[2] |

| Metoprolol | HQC (145)[5] | 96.8[5] | 93.67 - 104.19[2] |

| This compound (IS) | 20[5] | > 90 | Not Significant |

Experimental Protocols

-

Metoprolol tartrate reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Human plasma with K2EDTA as anticoagulant[5]

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[1]

-

A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).[5]

-

Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metoprolol tartrate in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the metoprolol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (20 ng/mL): Dilute the this compound stock solution with the same diluent.[5]

-

Thaw frozen human plasma samples at room temperature.[6]

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (20 ng/mL).[5]

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of methanol to precipitate plasma proteins.[5]

-

Vortex the mixture vigorously for 2 minutes.[5]

-

Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.[5]

-

Transfer 50 µL of the clear supernatant to an autosampler vial.[5]

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[5]

Table 4: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 5 µm[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min[5] |

| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation |

| Injection Volume | 5 µL[5] |

| Column Temperature | 40°C[7] |

| Total Run Time | ~2.0 minutes[5] |

Table 5: Mass Spectrometric Conditions

| Parameter | Metoprolol | This compound (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+) |

| MRM Transition | m/z 268.1 → 115.6[2] | m/z 275.1 → 123.2 (example) |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

| Capillary Voltage | 4 kV[7] | 4 kV[7] |

| Source Temperature | 330°C[7] | 330°C[7] |

Visualizations

Caption: Experimental workflow for the quantification of metoprolol in human plasma.

Caption: Logical relationships of bioanalytical method validation parameters.

References

- 1. eijppr.com [eijppr.com]

- 2. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 4. Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]

- 5. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Metoprolol Analysis Using a Deuterated Standard

These application notes provide detailed protocols for the sample preparation of metoprolol from biological matrices, primarily human plasma, utilizing a deuterated internal standard such as metoprolol-d7. The following methods are widely employed for their efficiency and compatibility with downstream analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction